molecular formula C10H11NO4 B1612789 Ethyl 3-methyl-2-nitrobenzoate CAS No. 54064-39-0

Ethyl 3-methyl-2-nitrobenzoate

Cat. No.: B1612789
CAS No.: 54064-39-0
M. Wt: 209.2 g/mol
InChI Key: GORJIFRUPPQKPQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a nitro group at the second position and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Ethyl 3-methylbenzoate: The synthesis of ethyl 3-methyl-2-nitrobenzoate can be achieved by nitrating ethyl 3-methylbenzoate.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar nitration methods but on a larger scale, ensuring proper handling and disposal of the acids and by-products to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Ethyl 3-methyl-2-nitrobenzoate can undergo reduction reactions to form ethyl 3-methyl-2-aminobenzoate.

    Substitution: The nitro group in this compound can be substituted by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Reduction: Ethyl 3-methyl-2-aminobenzoate.

    Substitution: Ethyl 3-methyl-2-methoxybenzoate.

Scientific Research Applications

Ethyl 3-methyl-2-nitrobenzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism by which ethyl 3-methyl-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the specific application and the chemical environment .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

ethyl 3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORJIFRUPPQKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602313
Record name Ethyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54064-39-0
Record name Ethyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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